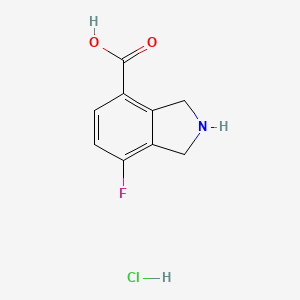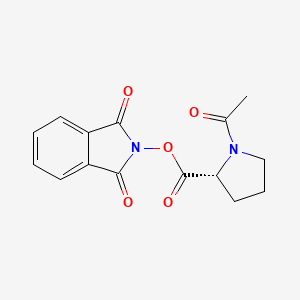![molecular formula C11H14Cl3N3 B6610202 1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride CAS No. 2866354-44-9](/img/structure/B6610202.png)
1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2,3’-bipyridin]-4-yl}methanamine trihydrochloride is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including 1-{[2,3’-bipyridin]-4-yl}methanamine trihydrochloride, typically involves coupling reactions of pyridine derivatives. Common methods include:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
Stille Coupling: Involves organotin compounds and palladium catalysts.
Negishi Coupling: Employs organozinc compounds and palladium catalysts.
Ullmann Coupling: Uses copper catalysts for the coupling of aryl halides.
Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[2,3’-bipyridin]-4-yl}methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products depend on the specific reaction and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
1-{[2,3’-bipyridin]-4-yl}methanamine trihydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule, interacting with biological targets.
Medicine: Explored for its therapeutic potential, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-{[2,3’-bipyridin]-4-yl}methanamine trihydrochloride involves its interaction with molecular targets, such as metal ions in coordination complexes. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
- 1-{[2,4’-bipyridin]-5-yl}methanamine trihydrochloride
- 1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride
Comparison: While these compounds share a bipyridine core, their unique structural differences confer distinct properties and applications. For example, the position of the nitrogen atoms in the pyridine rings can affect their coordination chemistry and biological activity. 1-{[2,3’-bipyridin]-4-yl}methanamine trihydrochloride is unique due to its specific arrangement, which may offer advantages in certain applications .
Propiedades
IUPAC Name |
(2-pyridin-3-ylpyridin-4-yl)methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.3ClH/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10;;;/h1-6,8H,7,12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJGXFHBWIJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
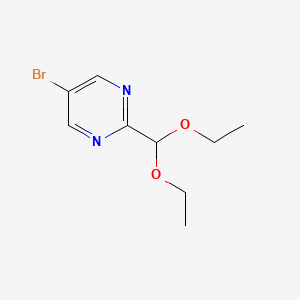
![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
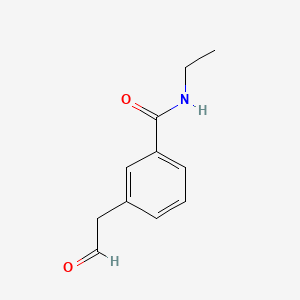
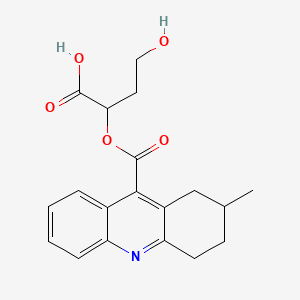
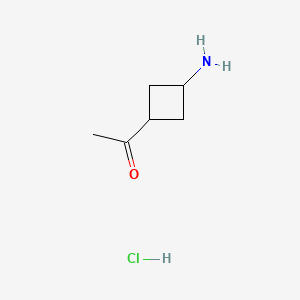
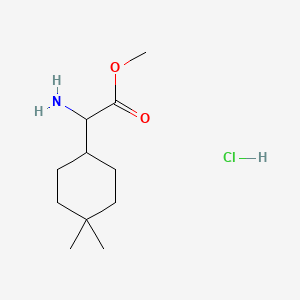
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
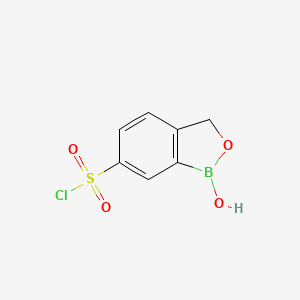
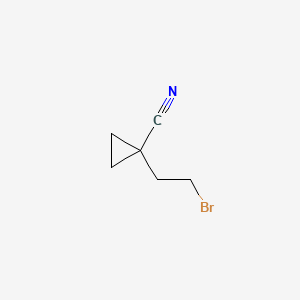
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
